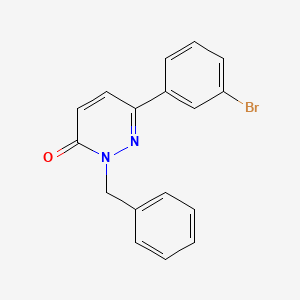

2-Benzyl-6-(3-bromophenyl)pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyl-6-(3-bromophenyl)pyridazin-3-one is a compound with the molecular weight of 251.08 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 6-(3-bromophenyl)-3-pyridazinol .

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives, which includes 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H, (H,13,14) . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms.Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one are not available, pyridazin-3(2H)-one derivatives have been shown to exhibit a wide range of pharmacological activities . This suggests that they may undergo various chemical reactions depending on the specific conditions and reagents used.Physical And Chemical Properties Analysis

2-Benzyl-6-(3-bromophenyl)pyridazin-3-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 251.08 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

- Pyridazinone derivatives, including 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one, exhibit antimicrobial properties. They have been investigated for their ability to inhibit bacterial and fungal growth. Researchers explore their potential as novel antibiotics or antifungal agents .

- Some pyridazinone compounds demonstrate antitumor activity. Scientists study their effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. The compound may contribute to cancer therapy research .

- Antiplatelet agents are crucial for preventing blood clot formation. Pyridazinone derivatives, including 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one, have been evaluated for their ability to inhibit platelet aggregation. Understanding their mechanisms can aid in developing safer anticoagulant drugs .

- Pyridazinone-based compounds have been explored for their impact on mood disorders. Researchers investigate their potential as antidepressants or anxiolytics. The compound’s interaction with neurotransmitter systems is of interest .

- Hypertension (high blood pressure) is a global health concern. Some pyridazinone derivatives exhibit antihypertensive effects by modulating vascular tone or renal function. Researchers study their efficacy and safety profiles .

- Pyridazinone compounds have been used as herbicides in agriculture. Investigating their selective weed-killing properties and environmental impact is essential for sustainable crop management .

Antimicrobial Activity

Anticancer Potential

Antiplatelet Properties

Antidepressant and Anxiolytic Effects

Antihypertensive Properties

Herbicidal Activity

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets and exhibit various pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can interact with their targets in a way that leads to a wide range of physiological effects .

Biochemical Pathways

Pyridazinone derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .

Result of Action

Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one. For instance, one study showed that the performance of a pyridazinone derivative as a corrosion inhibitor improved with the amount of the compound but reduced somewhat with temperature .

properties

IUPAC Name |

2-benzyl-6-(3-bromophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O/c18-15-8-4-7-14(11-15)16-9-10-17(21)20(19-16)12-13-5-2-1-3-6-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCQVCVZOSJAEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-6-(3-bromophenyl)pyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2696921.png)

![Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2696925.png)

![methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate](/img/structure/B2696927.png)

![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)

![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2696938.png)

![6-Tert-butyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2696941.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2696942.png)